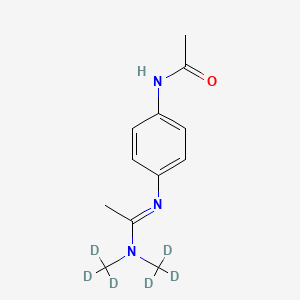

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

Description

Properties

IUPAC Name |

N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXUSRXKBFHKMO-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Precursor Selection

The palladium-catalyzed deuteration method, adapted from protocols for trideuteromethoxylation of haloarenes, involves:

-

Precursor : 4-Acetylaminophenyl bromide or iodide.

-

Deuterium Source : CD3OD (deuterated methanol).

-

Catalyst System : Pd(OAc)2 with phosphine ligands (e.g., tBuXPhos).

-

Base : Cs2CO3 or K3PO4 to facilitate deprotonation.

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by deuterium transfer from CD3OD and reductive elimination to form the deuterated intermediate.

Stepwise Synthesis

-

Deuteration of Aryl Halide :

Yields exceed 80% under optimized conditions (110°C, 24 hours).

-

Formation of Acetamidine Group :

The deuterated aryl intermediate undergoes condensation with dimethylacetamidine precursors. For example, reaction with N,N-dimethylacetamidine hydrochloride in the presence of triethylamine yields the target compound:

Alternative Deuteration Strategies

Isotopic Exchange with D2O

Deuterium incorporation via H/D exchange is limited by the compound’s stability but may supplement primary methods:

Custom Synthesis Workflows

Suppliers like LGC Standards and GlpBio employ bespoke routes for large-scale production:

-

Key Steps :

-

Use of deuterated dimethylamine (CD3)2NH in amidine formation.

-

Chromatographic purification (HPLC, 95% ethanol/water).

-

Analytical Characterization

Spectroscopic Data

Purity and Stability

-

Storage : 2–8°C in inert atmosphere; shelf life ≤6 months at -80°C.

-

Impurities : ≤2% non-deuterated analog (detected via isotopic abundance analysis).

Challenges and Optimization

Deuterium Incorporation Efficiency

Catalytic System Limitations

-

Ligand Sensitivity : tBuXPhos outperforms PPh3 in yield (80% vs. 45%).

-

Temperature : Reactions below 100°C result in <50% conversion.

Applications and Industrial Relevance

The compound’s primary use as a stable isotope-labeled internal standard necessitates stringent synthesis protocols. Its deuterated methyl groups minimize metabolic interference in tracer studies, while the acetamidine moiety enhances solubility in biological matrices .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Substitution reactions can occur at the acetylamino or dimethylacetamidine groups, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine oxide, while reduction could produce N’-(4-Acetylaminophenyl)-N,N-dimethylamine.

Scientific Research Applications

N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Analytical Chemistry: The deuterated compound is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to improve the accuracy and precision of quantitative analyses.

Biological Studies: It is employed in metabolic studies to trace the pathways and interactions of the parent compound in biological systems.

Pharmaceutical Research: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.

Industrial Applications: It is utilized in the synthesis of other deuterated compounds and materials for various industrial purposes.

Mechanism of Action

The mechanism of action of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is primarily related to its role as a deuterated analog. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological targets. Deuterium substitution often results in a kinetic isotope effect, which can alter the rate of metabolic reactions and enhance the compound’s stability.

Comparison with Similar Compounds

Non-Deuterated Analog: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (adADT)

- Structural Differences : Lacks deuterium atoms, resulting in a lower molecular weight (177.25 g/mol vs. 183.28 g/mol).

- Applications: Serves as a primary metabolite of tribendimidine, a broad-spectrum anthelmintic.

- Analytical Utility: Without isotopic labeling, adADT may co-elute with endogenous molecules in bioanalytical assays, reducing quantification accuracy compared to adADT-d6 .

Deuterated Variant: N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 (dADT-d6)

- Structural Differences: Features a 4-aminophenyl group instead of 4-acetylaminophenyl, with six deuterium atoms. Molecular formula: C₁₀H₉D₆N₃ .

- Applications: Used as an IS for quantifying dADT, another tribendimidine metabolite. The absence of the acetyl group reduces metabolic stability compared to adADT-d6 .

- Synthesis : Both dADT-d6 and adADT-d6 are synthesized via deuterium incorporation, but the acetyl group in adADT-d6 requires additional protection/deprotection steps, increasing synthesis complexity .

Structurally Related Compounds from

Key Differences :

- Functional Groups: Compounds 21–23 incorporate benzamide and hydroxyethylamino moieties, unlike the acetamidine backbone of adADT-d4.

- Applications : These compounds are intermediates in synthetic pathways, whereas adADT-d6 is directly used in analytical and therapeutic contexts.

Physicochemical and Analytical Comparisons

Deuterium Effects on Properties

- Stability : Deuterium substitution reduces metabolic degradation rates (kinetic isotope effect), enhancing adADT-d6’s utility in long-term studies .

- Solubility: Deuterated compounds often exhibit slightly lower aqueous solubility due to increased molecular weight, necessitating solvent optimization (e.g., ethanol or DMSO) .

- Spectroscopic Profiles : IR and NMR spectra of adADT-d6 show deuterium-specific shifts, aiding structural confirmation. For example, C-D stretches appear at ~2100–2200 cm⁻¹ in IR, distinct from C-H stretches .

Biological Activity

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is a deuterated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

Basic Information

- Chemical Name : this compound

- CAS Number : 1795137-54-0

- Molecular Formula : C12H11D6N3O

- Molecular Weight : 225.32 g/mol

- Melting Point : 139-141°C

- Solubility : Soluble in methanol

- Appearance : White solid

Structural Characteristics

The compound features an acetylamino group attached to a phenyl ring, along with a dimethylacetamidine moiety. The incorporation of deuterium atoms enhances its stability and can aid in tracing studies in biological systems.

The biological activity of this compound has been explored in various contexts, particularly its role as a potential inhibitor of certain enzymes and its effects on cellular processes.

- Inhibition of Enzymes : Preliminary studies suggest that compounds structurally similar to this compound may exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .

- Cellular Effects : Investigations into similar compounds indicate that they can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 1: Antitumor Activity

A study exploring the antitumor properties of related compounds found that nitrogen mustard derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for therapeutic efficacy against solid tumors .

Case Study 2: Neuroprotective Potential

Research into bioactive compounds has indicated that derivatives related to this compound could possess neuroprotective properties. These compounds were shown to inhibit NMDA receptor-mediated excitotoxicity, which is a contributing factor in neurodegenerative diseases .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and isotopic purity of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals corresponding to deuterated methyl groups (e.g., reduced splitting in deuterated dimethylamine moieties) and aromatic protons from the 4-acetylaminophenyl ring. Compare with non-deuterated analogs to confirm isotopic substitution .

- LC-MS (ESI) : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic distribution patterns. A mass shift of +6 amu confirms deuterium incorporation .

- IR Spectroscopy : Monitor characteristic stretches (e.g., C=O at ~1650–1700 cm⁻¹ for the acetamidine group and N-H bending in the acetylaminophenyl moiety) .

Q. What synthetic routes are documented for introducing deuterium into acetamidine derivatives like this compound?

- Methodological Answer :

- Deuterated Reagents : Use deuterated dimethylamine (D6) or deuterated acetic acid derivatives in nucleophilic substitution or condensation reactions. For example, react 4-acetylaminophenyl precursors with D6-dimethylamine under anhydrous conditions .

- Isotopic Exchange : Employ acid- or base-catalyzed H/D exchange in deuterated solvents (e.g., D2O or CD3OD) at elevated temperatures, followed by purification via column chromatography .

- Validation : Confirm deuteration efficiency using mass spectrometry and isotopic ratio analysis .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

- Methodological Answer :

- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate polar byproducts. For stubborn impurities, employ preparative HPLC with a C18 column .

- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystal formation. Monitor purity via melting point analysis and X-ray diffraction .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the optimization of this compound for target-specific bioactivity?

- Methodological Answer :

- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions. For example, the electron-withdrawing acetylaminophenyl group may enhance binding to enzymes like DNA methyltransferases .

- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., receptors or enzymes) by modeling hydrogen bonding and hydrophobic interactions. Adjust substituents (e.g., methyl vs. trifluoromethyl groups) to improve binding .

- Validation : Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve discrepancies between theoretical and experimental data in physicochemical studies of deuterated acetamidines?

- Methodological Answer :

- Data Triangulation : Combine multiple techniques (e.g., NMR, X-ray crystallography, and DFT) to reconcile structural anomalies. For instance, unexpected dipole moments may arise from solvent effects or crystal packing .

- Error Analysis : Quantify systematic errors in computational models (e.g., basis set limitations in DFT) by benchmarking against high-quality experimental datasets .

- Case Study : If experimental logP values deviate from predictions, refine solvation models using COSMO-RS or MD simulations .

Q. How can structure-activity relationship (SAR) studies inform the design of this compound derivatives with enhanced pharmacological profiles?

- Methodological Answer :

- Functional Group Modifications :

- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl substituents to the phenyl ring to improve metabolic stability .

- Bioisosteres : Replace the acetamidine group with carbamate or urea analogs to modulate solubility and bioavailability .

- In Vivo/In Vitro Correlation : Test derivatives in cell-based assays (e.g., cytotoxicity or target engagement) and correlate results with computed ADMET properties .

- Case Study : Derivatives with 4-methoxyphenyl or 3,5-dichlorophenyl groups showed enhanced antimalarial activity in patent WO2008/019200, suggesting broader applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.